4-Acetoxyethylmethyltryptamine is a synthetic compound belonging to the tryptamine class, which includes various psychoactive substances. This compound is characterized by its structural similarity to other tryptamines, particularly those that have been modified to enhance their psychoactive properties. The introduction of an acetoxy group and an ethyl chain at the nitrogen position distinguishes it from other related compounds.
The development of 4-Acetoxyethylmethyltryptamine is part of ongoing research into new psychoactive substances, particularly in the context of drug design and pharmacology. Although specific natural sources for this compound are not documented, it is synthesized in laboratory settings for research purposes.
4-Acetoxyethylmethyltryptamine can be classified as a psychoactive substance due to its potential effects on the central nervous system. It falls under the category of substituted tryptamines, which are known for their hallucinogenic and entheogenic properties. This classification is important for understanding its potential therapeutic applications and regulatory status.
The synthesis of 4-Acetoxyethylmethyltryptamine typically involves several steps that include the modification of tryptamine precursors. The general synthetic route may include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure of synthesized compounds.
The molecular structure of 4-Acetoxyethylmethyltryptamine can be represented as follows:
The molecular structure can be depicted in various forms, including two-dimensional structural formulas that highlight functional groups and three-dimensional conformations that illustrate spatial arrangements.
4-Acetoxyethylmethyltryptamine may undergo various chemical reactions typical for substituted tryptamines:
Each reaction pathway requires specific reagents and conditions, which can significantly influence yield and selectivity.
The mechanism of action for 4-Acetoxyethylmethyltryptamine involves interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor subtype. This interaction is believed to mediate its psychoactive effects:
Research into similar compounds indicates that modifications at specific positions on the tryptamine structure can enhance or diminish receptor affinity and selectivity.
Relevant analyses such as thermogravimetric analysis and differential scanning calorimetry can provide insights into thermal stability and phase transitions.
4-Acetoxyethylmethyltryptamine is primarily used in research settings to explore its pharmacological properties and potential therapeutic applications. Studies may focus on:
Research continues into the safety profile and efficacy of such compounds, contributing valuable information to the field of psychopharmacology.
4-Acetoxyethylmethyltryptamine (commonly abbreviated as 4-AcO-MET or metacetin) is a synthetic psychedelic compound belonging to the tryptamine class of novel psychoactive substances (NPS). Chemically designated as 3-[2-(ethylmethylamino)ethyl]-1H-indol-4-yl acetate, it features a molecular formula of C₁₅H₂₀N₂O₂ and a molecular weight of 260.34 g/mol [1] [4]. This compound represents a significant case study in the evolving landscape of designer psychedelics due to its structural relationship to naturally occurring psilocybin metabolites and its emergence in recreational markets despite limited historical human use documentation [1] [3].
4-AcO-MET is classified as a serotonergic psychedelic based on its primary mechanism of action as a serotonin receptor agonist, particularly at the 5-HT₂ₐ receptor subtype [3] [8]. Structurally, it is characterized by:
Pharmacologically, 4-AcO-MET functions predominantly as a prodrug for 4-HO-MET, undergoing rapid deacetylation by serum esterases upon administration. This metabolic conversion yields the active metabolite 4-HO-MET, which exhibits high affinity for 5-HT₂ₐ receptors (Kᵢ = 4.0–177 nM) [3] [8]. The compound shares functional similarities with classical tryptamines like psilocybin but displays distinct pharmacokinetic properties due to its acetylated structure [4].
4-AcO-MET was first synthesized in academic contexts, with its initial pharmacological characterization appearing in scientific literature in the early 2000s [1] [3]. Its emergence in recreational markets followed a broader trend of structural diversification among psychedelic tryptamines:
Table 1: Global Legal Status of 4-AcO-MET
Jurisdiction | Status | Legal Basis |
---|---|---|
United Kingdom | Class A | Misuse of Drugs Act 1971 |
Switzerland | Controlled Substance | Verzeichnis E |
United States | Unscheduled (Analog Act applicable) | Federal Analogue Act (21 U.S.C. § 813) |
Sweden | Schedule I | LVFS 2012:6 |
Brazil | Class F2 | RDC Nº 877 |
The compound's proliferation exemplifies "analogue engineering," where slight modifications (e.g., acetylation instead of phosphorylation) circumvent existing drug laws while preserving psychoactive properties [5].
4-AcO-MET exists within a broader family of 4-substituted tryptamines defined by strategic modifications that influence receptor binding, metabolic stability, and blood-brain barrier penetration. Key structural trends include:
Hydroxy (4-HO): Directly active metabolites (e.g., 4-HO-MET) [8].In vitro studies show 4-AcO substitution reduces 5-HT₂ₐ potency ~10–20-fold compared to 4-HO counterparts but does not alter agonist efficacy [3].
N-Alkyl Chain Optimization:Asymmetrical ethyl-methyl substitution (as in 4-AcO-MET) represents a pharmacological "sweet spot":
Table 2: Comparative Pharmacology of Select 4-Substituted Tryptamines
Compound | Substitution Pattern | 5-HT₂ₐ Kᵢ (nM) | Relative HTR Potency (ED₅₀, mg/kg) | cLogP |
---|---|---|---|---|
4-AcO-MET | 4-AcO, N-methyl-N-ethyl | 6.0–340 | 1.1–1.4* | ~1.9 |
4-HO-MET | 4-OH, N-methyl-N-ethyl | 4.0–177 | 0.8–1.0 | ~1.4 |
Psilocin (4-HO-DMT) | 4-OH, N,N-dimethyl | 6.0–340 | 1.0–1.3 | ~1.2 |
4-AcO-DMT | 4-AcO, N,N-dimethyl | 6.0–340 | 1.5–2.0 | ~1.5 |
Norpsilocin | 4-OH, N-methyl | 49–567 | Inactive | ~0.9 |
Data from calcium mobilization assays and mouse head-twitch response (HTR) studies [3] [7] [8].
The strategic manipulation of these positions—particularly 4-O-acetylation combined with asymmetric N-alkylation—exemplifies modern designer drug development aimed at optimizing bioavailability while evading legal restrictions [3] [5].
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2